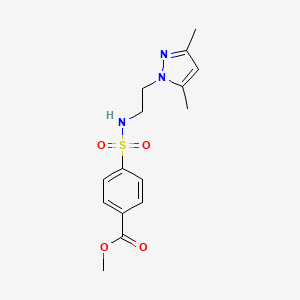![molecular formula C11H17NO3 B2372485 N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide CAS No. 2411243-08-6](/img/structure/B2372485.png)
N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.261. This compound is characterized by the presence of a hydroxyoxane ring, an ethyl chain, and a but-2-ynamide group. It is used in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide typically involves the following steps:
Formation of the Hydroxyoxane Ring: This step involves the cyclization of a suitable precursor to form the hydroxyoxane ring.
Attachment of the Ethyl Chain: The ethyl chain is introduced through a nucleophilic substitution reaction.
Formation of the But-2-ynamide Group: The final step involves the formation of the but-2-ynamide group through a coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using optimized reaction conditions to ensure high yield and purity. This typically involves the use of advanced catalytic systems and controlled reaction environments.
化学反応の分析
Types of Reactions
N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The but-2-ynamide group can be reduced to form amides or amines.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amides and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The hydroxyoxane ring and but-2-ynamide group play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide: Characterized by the presence of a hydroxyoxane ring, an ethyl chain, and a but-2-ynamide group.
N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynylamine: Similar structure but with an amine group instead of an amide group.
N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynol: Similar structure but with an alcohol group instead of an amide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
特性
IUPAC Name |
N-[2-(3-hydroxyoxan-3-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-4-10(13)12-7-6-11(14)5-3-8-15-9-11/h14H,3,5-9H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWFPGPTAGNRSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1(CCCOC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
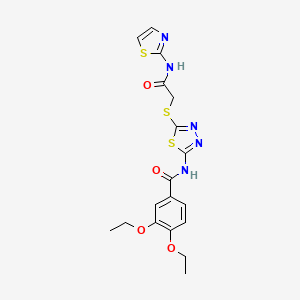
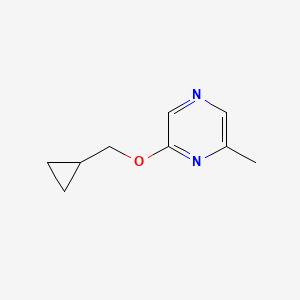
![1-(4-bromophenyl)-5-(3-fluoro-4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2372405.png)
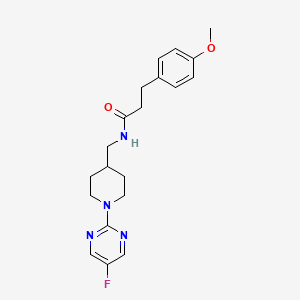
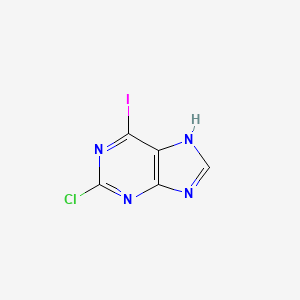
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2372411.png)
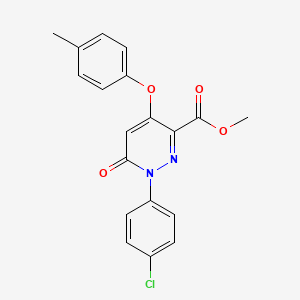
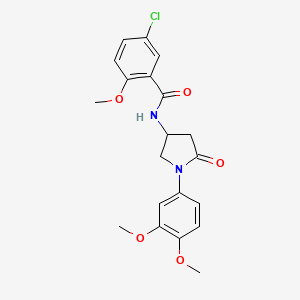
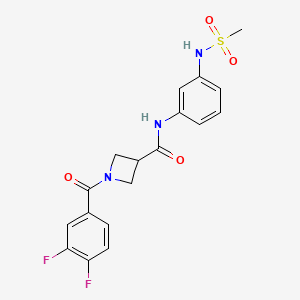
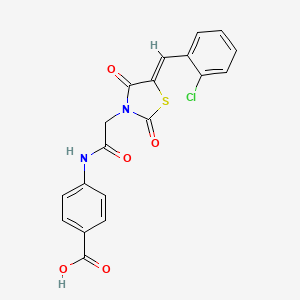


![2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide](/img/structure/B2372424.png)
